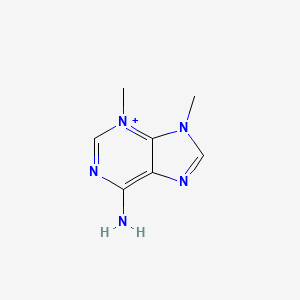

6-Amino-3,9-dimethyl-9H-purin-3-ium

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C7H10N5+ |

|---|---|

Poids moléculaire |

164.19 g/mol |

Nom IUPAC |

3,9-dimethylpurin-3-ium-6-amine |

InChI |

InChI=1S/C7H9N5/c1-11-3-9-5-6(8)10-4-12(2)7(5)11/h3-4,8H,1-2H3/p+1 |

Clé InChI |

YXTNRNJPEDJTNF-UHFFFAOYSA-O |

SMILES canonique |

CN1C=NC2=C(N=C[N+](=C21)C)N |

Origine du produit |

United States |

Synthetic Methodologies and Chemical Transformations

De Novo Synthetic Routes to 6-Amino-3,9-dimethyl-9H-purin-3-ium

The de novo synthesis of the this compound core can be approached through various strategies, primarily involving the construction of the purine (B94841) ring system from acyclic or heterocyclic precursors, followed by or incorporating regioselective methylation.

Multi-Step Synthesis from Precursor Molecules

The construction of the purine scaffold often commences with suitably substituted pyrimidine (B1678525) or imidazole (B134444) precursors. A common strategy involves building the imidazole ring onto a pre-existing pyrimidine. For instance, a substituted 4,5-diaminopyrimidine (B145471) can be cyclized with a one-carbon source, such as formic acid or a derivative, to form the purine ring.

One potential pathway to this compound could start from a pyrimidine derivative like 6-amino-1,3-dimethyluracil. The synthesis of related pyridodipyrimidines has been achieved through the reaction of 1,3-dimethyl-6-aminouracil with aryl aldehydes, indicating its utility as a versatile precursor in forming fused heterocyclic systems. nih.gov The general principle of de novo purine synthesis involves the sequential addition of carbon and nitrogen atoms to a ribose-phosphate scaffold in biological systems, a process that chemical syntheses often mimic in a stepwise fashion using acyclic precursors. nih.govnih.govnih.govnih.gov

Regioselective Functionalization Strategies

A key challenge in the synthesis of this compound is the regioselective introduction of methyl groups at the N3 and N9 positions of the adenine (B156593) core. Direct methylation of adenine typically leads to a mixture of products, with N9-methylation being the most common. Achieving specific methylation at the N3 and N9 positions often requires multi-step strategies involving protecting groups or the use of specifically activated precursors.

Research into the methylation of N-methyladenine isomers bearing an N6-methoxy group has shown that the methoxy (B1213986) group can direct methylation to the nitrogen atoms within the same ring (pyrimidine or imidazole) as the initial N-methyl group. nih.gov This finding is pivotal for developing strategies for controlled, regioselective methylation. For example, the synthesis of the related 7,9-dimethyladeninium perchlorate (B79767) has been successfully achieved starting from either 7- or 9-methyl-N6-methoxyadenine, highlighting the directing effect of the N6-methoxy group in facilitating the second methylation at the adjacent nitrogen atom. nih.gov This suggests a plausible route to 3,9-dimethyladenine could involve the initial synthesis of 3-methyl- or 9-methyl-N6-methoxyadenine followed by a second methylation step.

The table below summarizes the directing effects observed in the methylation of N-methyl-N6-methoxyadenines, which can inform strategies for the synthesis of this compound.

| Starting Material | Major Methylation Products | Reference |

| 1-Methyl-N6-methoxyadenine | 1,7-Dimethyl, 1,9-Dimethyl | nih.gov |

| 3-Methyl-N6-methoxyadenine | 3,7-Dimethyl | nih.gov |

| 7-Methyl-N6-methoxyadenine | 1,7-Dimethyl, 3,7-Dimethyl | nih.gov |

| 9-Methyl-N6-methoxyadenine | 1,9-Dimethyl, 7,9-Dimethyl | nih.gov |

| N6-Methyl-N6-methoxyadenine | 3,N6-Dimethyl, 7,N6-Dimethyl | nih.gov |

Optimization of Reaction Conditions and Yield

The optimization of reaction conditions is crucial for maximizing the yield of the desired 3,9-dimethylated product while minimizing the formation of other isomers. Factors such as the choice of methylating agent, solvent, temperature, and base can significantly influence the regioselectivity of the reaction. For instance, in the synthesis of related purine derivatives, microwave-assisted organic synthesis has been shown to reduce reaction times and improve yields. nih.gov

For the methylation steps, common methylating agents include methyl iodide, dimethyl sulfate, and diazomethane. The choice of solvent can affect the solubility of the reactants and the reactivity of the methylating agent. Aprotic polar solvents like DMF or DMSO are often employed. The presence and nature of a base are also critical; a non-nucleophilic base can be used to deprotonate the purine ring, enhancing its nucleophilicity towards the methylating agent. Careful control of stoichiometry and reaction time is necessary to favor dimethylation and prevent over-methylation to quaternary ammonium (B1175870) salts at other positions.

Functionalization and Derivatization of the this compound Scaffold

Once the this compound core is synthesized, it can serve as a scaffold for further chemical modifications to explore its structure-activity relationship for various applications.

Modification at the Purine C-6 Position

The 6-amino group of the purine ring is a key site for functionalization. One common strategy for modifying this position involves the use of a 6-chloropurine (B14466) intermediate. The chlorine atom at the C-6 position is a good leaving group and can be readily displaced by various nucleophiles.

For the synthesis of derivatives of this compound, a potential route would involve the synthesis of a 6-chloro-3,9-dimethylpurinium salt. This intermediate could then react with a wide range of amines, alcohols, and thiols to introduce diverse substituents at the C-6 position. This approach has been successfully used in the synthesis of N-(purin-6-yl)dipeptides, where 6-chloropurine was reacted with dipeptides to form the corresponding C-6 substituted purines.

The following table illustrates the types of modifications possible at the C-6 position of a purine ring, starting from a 6-chloro derivative.

| Nucleophile | Resulting C-6 Substituent | Reference |

| Primary Amines | -NHR | |

| Secondary Amines | -NRR' | nih.gov |

| Alcohols/Phenols | -OR | nih.gov |

| Thiols/Thiophenols | -SR | nih.gov |

Alkylation and Arylation Strategies

While the nitrogen atoms of the purine ring are the most common sites for alkylation, derivatization can also occur at the carbon atoms of the purine scaffold, although this is generally more challenging. Direct C-H functionalization of purines is an area of active research.

For the this compound scaffold, alkylation or arylation at the C-2 or C-8 positions would lead to novel derivatives. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions, are powerful methods for forming carbon-carbon bonds. These reactions typically require a halogenated purine precursor (e.g., 2-chloro- or 8-bromopurine). Therefore, a synthetic route to a halogenated derivative of this compound would be a prerequisite for such modifications.

General strategies for the alkylation and arylation of N-H containing heterocycles have been developed, some utilizing environmentally friendly conditions such as water as a solvent. nih.gov These methods could potentially be adapted for the C-H functionalization of the this compound scaffold, although the reactivity of this specific cationic system would need to be carefully considered.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a cornerstone in the synthesis and functionalization of purine scaffolds. The reactivity of the purine ring system towards nucleophiles is significantly influenced by its substitution pattern. wur.nl A common strategy involves the displacement of a leaving group, typically a halogen, from the purine core. For instance, the synthesis of N-(purin-6-yl)-(S)-amino acids proceeds via the nucleophilic substitution of the chlorine atom in 6-chloropurine by the amino group of an (S)-amino acid. nih.gov This reaction is typically conducted in an aqueous solution of sodium carbonate under reflux conditions. nih.gov

Another example of nucleophilic reactions in purine synthesis involves the formation of imine intermediates. In one pathway, the nucleophilic substitution of triethyl orthoate with an amine leads to an imine, which is a key step in the construction of the imidazole ring of the purine system. nih.gov This is followed by a nucleophilic addition of another amine to a cyano group, forming a second imine intermediate, which then cyclizes to form the substituted imidazole ring. nih.gov

The alkylation of the purine ring itself is a form of nucleophilic substitution where the nitrogen atoms of the purine act as nucleophiles. The reaction of adenine with alkylating agents like 1-bromo-3-diazo-propan-2-one under basic conditions (using sodium hydride in DMF) typically leads to substitution at the N9 position. researchgate.net However, controlling the site of alkylation to produce specific isomers like the 3,9-dimethyl derivative requires careful selection of reagents and conditions to manage the regioselectivity of the reaction.

Palladium- and Copper-Mediated Coupling Reactions

Transition metal-catalyzed cross-coupling reactions provide powerful and versatile methods for forming carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds in the synthesis of purine analogues and other nitrogen heterocycles.

Palladium-catalyzed reactions are widely employed for the functionalization of halo-purines or their analogues. For example, an efficient protocol for the C-N and C-O cross-coupling of N-substituted 4-bromo-7-azaindoles (purine isosteres) with amides, amines, amino acid esters, and phenols has been developed. beilstein-journals.org These reactions often utilize a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, in combination with a bulky electron-rich phosphine (B1218219) ligand like Xantphos and a base like Cs₂CO₃ in a solvent such as dioxane. beilstein-journals.org The choice of ligand is crucial; bidentate aryl phosphine ligands like Xantphos have proven effective where others have failed. beilstein-journals.org

Similarly, a palladium-catalyzed/copper-mediated cross-coupling reaction has been developed for the synthesis of 6-unsubstituted 2-aryl-dihydropyrimidines. nih.gov This reaction couples 1-Boc-2-methylthio-dihydropyrimidine with aryl tributylstannane reagents. The optimization of this reaction showed that the combination of a Pd₂(dba)₃ catalyst with a (2-furyl)₃P ligand gave the best yields. nih.gov

Copper-mediated coupling reactions, often referred to as Ullmann-type reactions, are a classic and cost-effective alternative for constructing C-N bonds. Modern protocols have significantly improved the scope and mildness of these reactions. The use of amino acids, such as L-proline and N,N-dimethylglycine, as ligands for copper(I) catalysts has been shown to promote the coupling of aryl halides with various nucleophiles, including amines and amino acids, at significantly lower temperatures than traditional conditions. chimia.ch For instance, the microwave-assisted Ullmann coupling of bromaminic acid with alkyl- or aryl-amines using elemental copper as a catalyst in a phosphate (B84403) buffer provides an efficient route to biologically active anthraquinone (B42736) derivatives. nih.gov

| Reaction Type | Substrates | Catalyst/Ligand | Base/Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| Pd-catalyzed C-N Coupling | N-benzyl-4-bromo-7-azaindole + Benzamide | Pd(OAc)₂ / Xantphos | Cs₂CO₃ / Dioxane | ~100 °C | Good | beilstein-journals.org |

| Pd-catalyzed/Cu-mediated C-C Coupling | 1-Boc-2-methylthio-DP + Phenyltributylstannane | Pd₂(dba)₃ / (2-Furyl)₃P | Cu(I) reagent / Solvent not specified | Not specified | 80% (combined) | nih.gov |

| Cu(I)-catalyzed N-Arylation | Aryl Iodide + Primary Amine | CuI / L-proline | K₂CO₃ / DMSO | 60-90 °C | Good | chimia.ch |

Chemo- and Regioselectivity in Synthetic Pathways

Achieving the desired substitution pattern on a purine ring is a significant synthetic challenge due to the presence of multiple reactive nitrogen and carbon atoms. The outcome of a reaction is highly dependent on factors such as the nature of the electrophile/nucleophile, the substituents already present on the purine ring, and the reaction conditions.

Alkylation of purines is a classic example where regioselectivity is a major concern. The alkylation of 6-substituted purines with alkyl halides typically yields a mixture of N7 and N9 isomers. researchgate.net However, regioselective methods have been developed. A direct N7 regioselective introduction of a tert-alkyl group onto 6-substituted purines can be achieved by reacting N-trimethylsilylated purines with a tert-alkyl halide using SnCl₄ as a catalyst. nih.gov This method was successful for 6-chloropurine, 6-methoxypurine, and 6-methylthiopurine, yielding the N7 isomer, whereas unsubstituted purine and 6-(dimethylamino)purine did not react. nih.gov

Direct C-H functionalization offers an alternative route that can also be controlled for regioselectivity. A method for the direct C-H cyanation of purines has been developed that proceeds through triflic anhydride (B1165640) activation followed by nucleophilic cyanation. mdpi.com The regioselectivity of this reaction is directed by existing substituents. For many 9-substituted purines, cyanation occurs preferentially at the C8 position of the electron-rich imidazole ring. mdpi.com However, the presence of a strongly electron-donating diethylamino group at the C6 position can switch the regioselectivity to the C2 position. mdpi.com This allows for the selective synthesis of either 2-cyano or 8-cyano derivatives from the same 6-chloropurine precursor by changing the order of the reaction steps. mdpi.com

| Reaction | Substrate | Reagents | Major Product | Reference |

|---|---|---|---|---|

| tert-Butylation | 6-Chloropurine | 1. BSA; 2. t-BuBr, SnCl₄, ACN | 7-(tert-Butyl)-6-chloropurine (N7 isomer) | nih.gov |

| C-H Cyanation | 9-Substituted Purines | 1. (CF₃SO)₂O; 2. TMSCN; 3. Base | 9-Substituted-8-cyanopurine (C8 isomer) | mdpi.com |

| C-H Cyanation | 6-Diethylamino-9-substituted Purine | 1. (CF₃SO)₂O; 2. TMSCN; 3. Base | 6-Diethylamino-9-substituted-2-cyanopurine (C2 isomer) | mdpi.com |

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 6-Amino-3,9-dimethyl-9H-purin-3-ium, a suite of NMR experiments, including ¹H NMR, ¹³C NMR, and various two-dimensional techniques, has been instrumental in its definitive characterization. The NMR data for this compound can be found under the NMRShiftDB entry ID 20170940. nih.gov

The ¹H NMR spectrum of this compound reveals distinct signals corresponding to each unique proton in the molecule. The chemical shifts of these protons are influenced by their local electronic environment. The analysis of the ¹H NMR spectrum provides crucial information for the initial structural hypothesis.

Table 1: ¹H NMR Chemical Shift Assignments for this compound

| Proton | Chemical Shift (ppm) |

| H2 | Data not available |

| H8 | Data not available |

| N⁹-CH₃ | Data not available |

| N³-CH₃ | Data not available |

| NH₂ | Data not available |

| Detailed research findings with specific chemical shift values from peer-reviewed sources are not currently available. |

Complementing the proton data, ¹³C NMR spectroscopy provides insights into the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal, and its chemical shift is indicative of its hybridization and bonding environment.

Table 2: ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Atom | Chemical Shift (ppm) |

| C2 | Data not available |

| C4 | Data not available |

| C5 | Data not available |

| C6 | Data not available |

| C8 | Data not available |

| N⁹-CH₃ | Data not available |

| N³-CH₃ | Data not available |

| Detailed research findings with specific chemical shift values from peer-reviewed sources are not currently available. |

To establish the precise connectivity between atoms, a series of two-dimensional (2D) NMR experiments are employed. These techniques correlate signals from different nuclei, providing a detailed map of the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would confirm the connectivity within the purine (B94841) ring system where applicable.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to carbon atoms. This is a powerful tool for assigning the signals of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by multiple bonds (typically 2-4 bonds). This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, HMBC would show correlations between the methyl protons and the carbon atoms of the purine ring to which they are attached.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) of an ion to several decimal places, HRMS allows for the unambiguous determination of its molecular formula.

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions provide valuable structural information. The fragmentation pattern is characteristic of the molecule's structure, and analysis of these fragments helps to confirm the connectivity of different parts of the molecule. A detailed analysis of the fragmentation pathways for this compound would involve identifying the neutral losses and characteristic fragment ions, which would corroborate the structure determined by NMR.

Specific fragmentation pathway analysis for this compound is not detailed in the available literature.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and charged molecules like this compound. In ESI-MS, the compound is introduced into the mass spectrometer as a solution, and a high voltage is applied to create a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become charged ions in the gas phase. Because the target compound is a pre-charged cation, it is readily amenable to analysis by positive-ion ESI-MS. The resulting mass spectrum would show a prominent peak corresponding to the molecular ion [M]⁺.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Measured m/z |

| [C₇H₁₀N₅]⁺ | Data not available | Data not available |

| Detailed research findings with specific high-resolution mass spectrometry data from peer-reviewed sources are not currently available. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise atomic arrangement of a crystalline solid. For this compound, crystallographic data, particularly when co-crystallized with a biological macromolecule, provides invaluable insights into its molecular geometry and interaction patterns.

A notable example is the crystal structure of Helicobacter pylori 3-methyladenine (B1666300) DNA glycosylase (MagIII) in complex with 3,9-dimethyladenine (a synonym for this compound) (PDB ID: 1PU7). rcsb.orgnih.gov This structure, resolved at 1.93 Å, reveals the detailed conformation of the purinium ion within the enzyme's active site. rcsb.org

Within the confines of the MagIII active site, the this compound cation is engaged in a network of non-covalent interactions that define its orientation and binding affinity. nih.gov The crystal structure shows that the purinium ring is stacked between the aromatic side chains of two amino acid residues, tryptophan (Trp24) and phenylalanine (Phe45). nih.gov This π-π stacking is a key feature contributing to the binding specificity for the positively charged base. nih.gov

The active site pocket is further defined by the side chains of Trp25, Pro26, and Lys211, which create a snug fit for the methylated purine. nih.gov Additionally, a number of ordered water molecules are observed in the vicinity, mediating hydrogen bond networks between the ligand and the protein. nih.gov The amino group at the C6 position and the nitrogen atoms within the purine ring system are potential sites for hydrogen bonding, crucial for its recognition and stabilization within a biological or chemical matrix.

The high-resolution crystal structure allows for a detailed analysis of the internal geometry of the this compound cation. The bond lengths and angles are characteristic of a delocalized aromatic system, though the positive charge on the purine ring, localized primarily on the imidazole (B134444) portion, can subtly influence these parameters compared to neutral adenine (B156593). The planarity of the purine ring system is a key structural feature.

Below is a table of representative bond lengths and angles for the purine core, derived from crystallographic data of related purine structures. It is important to note that these are generalized values and can vary slightly depending on the specific crystalline environment.

| Bond | Typical Length (Å) |

|---|---|

| N1-C2 | 1.34 |

| C2-N3 | 1.33 |

| N3-C4 | 1.36 |

| C4-C5 | 1.38 |

| C5-C6 | 1.41 |

| C6-N1 | 1.37 |

| C5-N7 | 1.39 |

| N7-C8 | 1.31 |

| C8-N9 | 1.37 |

| N9-C4 | 1.38 |

| C6-N6 (Amino) | 1.34 |

| Angle | Typical Value (°) |

|---|---|

| C2-N1-C6 | 118.0 |

| N1-C2-N3 | 129.0 |

| C2-N3-C4 | 111.0 |

| N3-C4-C5 | 127.0 |

| C4-C5-C6 | 117.0 |

| C5-C6-N1 | 118.0 |

| C4-C5-N7 | 110.0 |

| C5-N7-C8 | 104.0 |

| N7-C8-N9 | 114.0 |

| C8-N9-C4 | 106.0 |

| N9-C4-N3 | 127.0 |

The torsional angles within the purine ring are close to zero, confirming the planarity of the bicyclic system. The methyl groups attached to N3 and N9 will exhibit free rotation, and their preferred conformations can be influenced by steric and electronic interactions with the surrounding environment.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

The key functional groups in this compound are the amino group (-NH₂), the purine ring system (C=C, C=N, C-N bonds), and the methyl groups (-CH₃).

Amino Group Vibrations: The -NH₂ group will exhibit symmetric and asymmetric stretching vibrations, typically in the range of 3100-3500 cm⁻¹. Scissoring (bending) vibrations are expected around 1600-1670 cm⁻¹.

Purine Ring Vibrations: The purine ring system gives rise to a series of complex vibrations. The C=N and C=C stretching vibrations are expected in the 1400-1650 cm⁻¹ region. A characteristic ring breathing mode, which is often strong in Raman spectra of purines, is anticipated around 720-740 cm⁻¹. nih.govacs.org

Methyl Group Vibrations: The C-H stretching vibrations of the methyl groups will appear in the 2850-3000 cm⁻¹ region. Bending (scissoring and rocking) vibrations are expected at lower wavenumbers, typically around 1350-1470 cm⁻¹.

The table below summarizes the expected vibrational frequencies for this compound.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|---|

| N-H Asymmetric Stretch | Amino (-NH₂) | ~3350 | Medium | Medium |

| N-H Symmetric Stretch | Amino (-NH₂) | ~3150 | Medium | Medium |

| C-H Asymmetric/Symmetric Stretch | Methyl (-CH₃) | 2850-3000 | Medium-Strong | Medium-Strong |

| N-H Scissoring | Amino (-NH₂) | 1600-1670 | Strong | Medium |

| Ring Stretching (C=N, C=C) | Purine Ring | 1400-1650 | Medium-Strong | Medium-Strong |

| C-H Bending | Methyl (-CH₃) | 1350-1470 | Medium | Medium |

| Ring Breathing | Purine Ring | 720-740 | Medium | Strong |

Chromatographic Purity and Characterization (HPLC, UHPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are indispensable techniques for the separation, quantification, and purity assessment of non-volatile and thermally labile compounds like this compound. These methods are routinely used to ensure the identity and purity of synthesized compounds and to analyze their presence in complex mixtures. researchgate.netbibliotekanauki.pl

For a polar and cationic compound such as this purinium derivative, reversed-phase HPLC is a commonly employed method. nih.gov In this technique, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. The retention time of the compound is a key identifier under specific chromatographic conditions (flow rate, mobile phase composition, temperature, and column type).

Purity is assessed by analyzing the resulting chromatogram. A pure compound should ideally yield a single, sharp, and symmetrical peak. youtube.comsabanciuniv.edu The presence of additional peaks indicates impurities. The percentage purity can be calculated based on the relative area of the main peak compared to the total area of all peaks in the chromatogram. Diode-array detection (DAD) or UV-Vis detectors are commonly used, set at a wavelength where the purine ring exhibits strong absorbance (typically around 260 nm).

UHPLC, which utilizes smaller particle size columns and higher pressures, offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and improved sensitivity. This makes it particularly suitable for the analysis of complex samples or for high-throughput purity screening.

The development of a specific HPLC or UHPLC method for this compound would involve optimizing the mobile phase composition (including pH and buffer concentration, as the charge state of the analyte is pH-dependent) and other chromatographic parameters to achieve optimal separation from any potential impurities or related compounds.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the electronic behavior of molecules, predicting their structure, reactivity, and various spectroscopic properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely applied technique for the study of purine (B94841) and adenine (B156593) derivatives. taylor.eduresearchgate.net DFT calculations can determine optimized geometries, reaction energies, and other fundamental properties that govern molecular behavior. u-tokyo.ac.jp While comprehensive DFT studies focused specifically on the electronic structure of isolated 6-Amino-3,9-dimethyl-9H-purin-3-ium are not prominent in publicly available literature, the methodology has been applied to closely related systems. For instance, DFT has been used to study O6-methylated guanine (B1146940) complexes to elucidate their mutagenic characteristics and to calculate the pKa of related deazapurine analogs. taylor.edunih.gov Such analyses provide a theoretical framework for understanding how methylation and permanent positive charge, as seen in this compound, influence the electronic distribution within the purine ring system.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict the reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. science.gov

Specific calculations detailing the HOMO and LUMO energy levels for this compound are not detailed in the surveyed research. However, studies on other purine nucleobases using advanced computational methods like GW calculations have been performed to determine their ionization energies and electron affinities, which are directly related to the HOMO and LUMO levels, respectively. arxiv.org These studies show that computational methods can correct the ordering of molecular orbitals compared to initial approximations, which is crucial for accurately predicting the character (e.g., π or σ) of the frontier orbitals and thus the molecule's interaction profile. arxiv.org

An electrostatic potential (ESP) surface maps the electrostatic potential onto the electron density surface of a molecule. It is an invaluable tool for understanding intermolecular interactions, as it visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or orange) are rich in electrons and prone to attracting positive charges, while regions of positive potential (colored blue) are electron-poor and attract negative charges.

While an ESP analysis of the isolated this compound molecule is not available in the reviewed literature, the electrostatic landscape of its binding environment has been studied. In the crystal structure of the DNA glycosylase MagIII, the binding pocket that accommodates 3,9-dimethyladenine is described as being strikingly electronegative. nih.govresearchgate.net This electronegative environment, created by acidic residues, is complementary to the permanent positive charge of the this compound cation, contributing to the binding interaction. nih.govdokumen.pubvanderbilt.edu Computational studies on similar systems have also used ESP calculations to show how charge distribution on the ligand and in the protein active site contributes to binding and catalysis. nih.gov

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict how a ligand, such as this compound, binds to a macromolecular target, typically a protein. These methods are central to structure-based drug design. wikipedia.orgnumberanalytics.comnih.gov

The binding mode of this compound has been explicitly detailed through high-resolution X-ray crystallography, providing a definitive view of its interactions within the active site of the 3-methyladenine (B1666300) (m³A) DNA glycosylase from Helicobacter pylori (MagIII). nih.govresearchgate.net This compound, referred to as 3,9-dimethyladenine (m₂³⁹A) in the study, serves as an analog that mimics the electron-deficient state of a damaged m³A base in DNA. nih.govresearchgate.net

The crystal structure reveals that the compound binds in a deep, electronegative pocket at the interface of the enzyme's domains. vanderbilt.edu Specificity is achieved not through direct hydrogen bonds with the purine ring but primarily through favorable π-π stacking interactions and van der Waals forces. nih.govdokumen.pubvanderbilt.edu The planar purine ring of 3,9-dimethyladenine stacks between the aromatic side chains of two key residues: Tryptophan (Trp24) and Phenylalanine (Phe45). nih.govresearchgate.net The shape of this binding pocket sterically hinders the binding of other modified purines like 7-methylguanine. researchgate.netnih.govscience.govresearchgate.netscience.gov

| Interacting Residue | Interaction Type |

| Tryptophan-24 (Trp24) | π-π Stacking |

| Phenylalanine-45 (Phe45) | π-π Stacking |

| Tryptophan-25 (Trp25) | van der Waals |

| Proline-26 (Pro26) | van der Waals |

| Lysine-211 (Lys211) | van der Waals |

| Table 1: Binding interactions of this compound (3,9-dimethyladenine) in the active site of MagIII DNA glycosylase, based on crystallographic data. nih.govdokumen.pubvanderbilt.edu |

In a separate computational study, 3,9-dimethyladenine was identified in a virtual screening campaign targeting the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19. mdpi.com This highlights the compound's potential to interact with diverse protein targets.

Ligand-protein docking relies on two key components: a search algorithm that generates numerous possible binding poses of the ligand in the protein's active site, and a scoring function that evaluates and ranks these poses. wustl.edursc.org

Docking Algorithms can be broadly categorized as:

Rigid Docking: Treats both the ligand and protein as rigid bodies, making it computationally fast but less accurate. numberanalytics.com

Flexible Docking: Allows for the conformational flexibility of the ligand, offering a more realistic representation. Many modern programs, like AutoDock, treat the ligand as flexible while keeping the receptor largely rigid. wikipedia.orgnumberanalytics.comnih.gov

Induced-Fit Docking: Accounts for the flexibility of both the ligand and the protein, particularly the side chains in the active site, which can adjust to accommodate the ligand. This is the most computationally intensive but often the most accurate approach. numberanalytics.comnumberanalytics.com

Scoring Functions are mathematical models used to approximate the binding affinity. wikipedia.org The main types include:

Force-Field-Based: These functions use classical molecular mechanics force fields (e.g., AMBER, CHARMM) to calculate the energy of the protein-ligand complex, including terms for van der Waals and electrostatic interactions. acemate.aislideshare.net

Empirical: These functions are derived from fitting experimental binding data. They use a series of weighted terms representing different types of interactions like hydrogen bonds, hydrophobic effects, and entropic penalties. nih.govslideshare.net

Knowledge-Based: These functions are derived from statistical analysis of atom pairings in large databases of known protein-ligand complexes. They are based on the premise that frequently observed interactions are energetically favorable. rsc.orgwikipedia.orgslideshare.net

Machine-Learning-Based: A newer class that uses machine learning algorithms trained on vast datasets of protein-ligand complexes to predict binding affinity without assuming a fixed mathematical form for the scoring function. nih.gov

In the virtual screening study targeting the SARS-CoV-2 main protease, 3,9-dimethyladenine (listed as DrugBank ID DB03730) was docked, and its binding potential was evaluated using a scoring function. mdpi.com

| Target Protein | Ligand | Docking Score (kcal/mol) |

| SARS-CoV-2 Main Protease (Mpro) | 3,9-Dimethyladenine | -6.97 |

| Table 2: Result from a molecular docking-based virtual screening study. mdpi.com |

The crystallographic study of MagIII provides an invaluable experimental benchmark that can be used to validate the accuracy of various docking algorithms and scoring functions in their ability to reproduce the observed binding mode of this compound. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations would provide detailed insights into its behavior in various environments, such as in solution or when bound to a biological target like a protein or nucleic acid. nih.gov

MD simulations can reveal the conformational flexibility of this compound and its complexes. The purine ring itself is relatively rigid, but rotations around the C6-NH2 bond and the flexibility of any protein it binds to are significant. Simulations track the trajectories of all atoms, allowing for the analysis of root-mean-square deviation (RMSD) to assess the stability of the compound in a binding pocket over the simulation time. nih.gov A stable binding mode would be characterized by low RMSD values for the ligand. Furthermore, root-mean-square fluctuation (RMSF) analysis can pinpoint which parts of the ligand or protein are more flexible. nih.gov For a protein-ligand complex, MD simulations can verify if key interactions, like hydrogen bonds, are maintained throughout the simulation, thus confirming the stability of the docked pose. nih.gov

The solvent environment can significantly influence the stability and conformation of molecules. mdpi.com Studies on other aminopurines have shown that polar solvents can affect tautomeric preferences and the properties of the amino group. mdpi.com For this compound, MD simulations in explicit solvent (e.g., a water box) can be used to study how solvent molecules arrange around the compound and mediate its interactions. orientjchem.orgnih.gov The polarity of the solvent can impact the strength of hydrogen bonds and electrostatic interactions. orientjchem.org For instance, in a polar solvent like water, the solvent molecules can form hydrogen bonds with the purine, potentially competing with intramolecular or protein-ligand hydrogen bonds. The dipole moments of purine tautomers have been shown to increase with the polarity of the solvent, which in turn affects their stability. orientjchem.org

Calculating the binding free energy (ΔG) is crucial for predicting the affinity of a ligand for its protein target. nih.gov Methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are rigorous approaches based on alchemical transformations. acs.orgnih.gov These methods compute the relative binding free energy (ΔΔG) between two similar ligands by simulating a non-physical pathway that transforms one molecule into the other, both in solution and when bound to the protein. acs.org The difference between these two free energy changes corresponds to the ΔΔG of binding. nih.govacs.org

Another widely used, albeit less rigorous, method is the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach. This method involves running an MD simulation of the protein-ligand complex and then calculating the binding free energy by combining molecular mechanics energy, solvation energy, and entropy terms.

Table 2: Comparison of Binding Free Energy Calculation Methods

| Method | Description | Accuracy | Computational Cost |

| FEP/TI | Alchemical transformation between two ligands. Computes relative binding free energy (ΔΔG). acs.org | High (~1 kcal/mol error) acs.org | Very High |

| MM/PBSA | Calculates absolute binding free energy from MD snapshots by combining enthalpic and entropic terms. | Moderate | Moderate |

| MM/GBSA | Similar to MM/PBSA but uses a Generalized Born model for solvation, which is faster. | Moderate | Lower than MM/PBSA |

Quantitative Structure-Activity Relationships (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are essential computational strategies for rational drug design, helping to establish a link between the chemical structure of a compound and its biological activity. nih.govresearchgate.net

QSAR models are mathematical equations that correlate the physicochemical properties (descriptors) of a series of compounds with their biological activities. tandfonline.com For a set of analogues of this compound, a 2D or 3D-QSAR model could be developed to predict their inhibitory activity against a specific target, such as a kinase. researchgate.netimist.ma Descriptors can include electronic (e.g., atomic charges), steric (e.g., molecular volume), hydrophobic, and topological properties. A typical QSAR study involves:

Creating a dataset of compounds with known activities (e.g., IC50 values). researchgate.net

Calculating a wide range of molecular descriptors.

Selecting the most relevant descriptors and building a regression model (e.g., Multiple Linear Regression or Partial Least Squares). researchgate.netimist.ma

Validating the model internally (e.g., cross-validation) and externally with a test set of compounds. imist.ma

Pharmacophore modeling identifies the essential 3D arrangement of chemical features that a molecule must possess to bind to a specific target. researchgate.net For this compound, a pharmacophore model would likely include features such as a hydrogen bond donor (the 6-amino group), hydrogen bond acceptors (ring nitrogens), a positive ionic feature, and hydrophobic/aromatic regions. nih.govresearchgate.net Such a model can be generated based on a set of active ligands or the structure of the ligand-binding site. researchgate.net Once validated, this pharmacophore can be used as a 3D query to screen large compound libraries to identify novel molecules with the potential for similar biological activity. nih.gov For example, a pharmacophore model for adenosine (B11128) A2A receptor agonists identified aromatic rings and hydrogen bond acceptors as key features. nih.gov

Table 3: Hypothetical QSAR Model for Purine Derivatives

| Compound | R1 Group | R2 Group | Molecular Weight | LogP | pIC50 (Experimental) | pIC50 (Predicted) |

| 1 (Lead) | -H | -H | 164.19 | -0.20 | 6.5 | 6.45 |

| 2 | -Cl | -H | 198.64 | 0.31 | 7.1 | 7.05 |

| 3 | -H | -Phenyl | 240.28 | 1.56 | 7.8 | 7.82 |

| 4 | -Cl | -Phenyl | 274.73 | 2.07 | 8.5 | 8.48 |

| 5 | -OH | -H | 180.19 | -0.85 | 6.1 | 6.15 |

This table is a hypothetical representation to illustrate the components of a QSAR study.

Pharmacophore Feature Identification

While specific pharmacophore models for this compound are not extensively documented in publicly available research, the pharmacophoric features can be inferred from studies on structurally related substituted purine derivatives. The purine scaffold is a well-known "privileged structure" in medicinal chemistry, recognized for its ability to interact with a wide range of biological targets. nih.gov

Pharmacophore modeling of various 2,6,9-trisubstituted purine derivatives has identified several key features crucial for their biological activity. researchgate.net These generally include:

Hydrogen Bond Acceptors: The nitrogen atoms within the purine ring system (N1, N3, and N7) are characteristic hydrogen bond acceptors.

Hydrogen Bond Donors: The exocyclic amino group at the C6 position is a primary hydrogen bond donor.

Aromatic/Hydrophobic Regions: The planar purine ring system itself constitutes a significant aromatic and hydrophobic feature, facilitating π-π stacking and hydrophobic interactions with biological macromolecules.

Positive Ionizable Feature: The permanent positive charge on the purine ring, resulting from the quaternization of the N3 and N9 nitrogens, introduces a distinct positive ionizable feature. This can engage in strong electrostatic or cation-π interactions.

Based on these general principles, a putative pharmacophore model for this compound can be constructed. The methyl groups at the N3 and N9 positions would also contribute to the hydrophobic character of the molecule.

| Pharmacophoric Feature | Structural Origin in this compound | Potential Interaction Type |

|---|---|---|

| Hydrogen Bond Acceptor | N1, N7 atoms of the purine ring | Hydrogen bonding |

| Hydrogen Bond Donor | Exocyclic amino group (-NH2) at C6 | Hydrogen bonding |

| Aromatic/Hydrophobic Region | Purine ring system, N3-methyl, N9-methyl groups | π-π stacking, hydrophobic interactions |

| Positive Ionizable Feature | Quaternized purine ring | Electrostatic interactions, cation-π interactions |

Tautomeric Forms and Their Relative Stabilities

The tautomerism of purine derivatives is a critical aspect influencing their chemical and biological properties, as different tautomers can exhibit distinct hydrogen bonding patterns and electronic distributions. For this compound, the methylation at both N3 and N9 positions significantly restricts the potential tautomeric forms compared to its unmethylated counterpart, adenine.

In purine systems, the most common tautomerism involves the migration of a proton between the N7 and N9 positions of the imidazole (B134444) ring, and the amino-imino tautomerism of the 6-amino group. However, the presence of a methyl group at N9 in the subject compound precludes the N7H/N9H tautomerism. Consequently, the primary tautomeric equilibrium to consider is the amino-imino tautomerism.

Amino Tautomer: This is the canonical form, represented as this compound.

Imino Tautomer: This form would involve a double bond between C6 and the exocyclic nitrogen, with a proton shifted to one of the ring nitrogens. Given the N3 and N9 methylation, the imino form would be 6-imino-3,9-dimethyl-3,9-dihydro-1H-purin-3-ium.

Computational studies on adenine and its derivatives have consistently shown that the amino tautomer is significantly more stable than the imino form in both the gas phase and in solution. The energy difference is substantial, making the imino form a minor and transient species under normal conditions.

Furthermore, the solvent can influence tautomeric equilibria. Polar solvents tend to stabilize more polar tautomers. However, the inherent stability of the aromatic amino form of adenine derivatives is such that even in highly polar environments, it remains the overwhelmingly predominant species. The permanent positive charge on the purine ring of this compound would enhance its solubility in polar solvents, but it is not expected to shift the equilibrium towards the less stable imino form.

Theoretical studies on methylated nucleic acid bases suggest that methylation can, in some cases, stabilize rare tautomers. nih.gov However, for 6-aminopurine (adenine) derivatives, the amino form remains the most stable. The N3 methylation would further influence the electronic properties of the pyrimidine (B1678525) part of the purine ring, but it is unlikely to overcome the inherent energetic preference for the amino tautomer.

| Tautomeric Form | Structure | Predicted Relative Stability | Key Factors |

|---|---|---|---|

| Amino Tautomer | This compound | Major, Most Stable | Aromatic stabilization of the purine ring; established high stability of the amino form in adenine derivatives. |

| Imino Tautomer | 6-imino-3,9-dimethyl-3,9-dihydro-1H-purin-3-ium | Minor, Less Stable | Disruption of the purine ring's aromaticity; generally high energy of imino tautomers of adenine. |

Molecular Recognition and Mechanistic Interactions with Biological Macromolecules

Interaction with Enzymes and Receptors

The engagement of 6-Amino-3,9-dimethyl-9H-purin-3-ium with enzymes and receptors is characterized by specific binding profiles and mechanisms of action, which are crucial for its potential pharmacological effects.

Purine (B94841) Nucleoside Phosphorylase (PNP) Interaction Profiles

Purine Nucleoside Phosphorylase (PNP) is a key enzyme in the purine salvage pathway, responsible for the reversible phosphorolysis of purine nucleosides. mdpi.comnih.gov This pathway is critical for microorganisms that cannot synthesize purines de novo. nih.gov Consequently, PNP is a significant target for the development of antimicrobial agents. nih.gov While extensive research has been conducted on various purine derivatives as PNP inhibitors, specific kinetic data and detailed interaction profiles for this compound are not extensively detailed in the current scientific literature. However, studies on related substituted purines show inhibition constants in the micromolar range, suggesting that purine analogs can effectively bind to the enzyme's active site. nih.gov The interaction typically involves hydrogen bonding and hydrophobic interactions with key amino acid residues in the base-binding site. nih.gov

Xanthine (B1682287) Oxidase (XO) Binding and Inhibition Mechanisms

Xanthine Oxidase (XO) is a crucial enzyme in purine catabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. nih.gov Altered XO activity can lead to hyperuricemia and related pathological conditions. nih.gov XO inhibitors are classified as either purine-like or non-purine-like structures. nih.gov The mechanism of inhibition can be competitive, where the inhibitor binds to the active site, blocking substrate entry. nih.gov While many purine analogs have been investigated as XO inhibitors, specific studies detailing the binding and inhibition mechanism of this compound are not prominently available. Folic acid, another heterocyclic compound, has been shown to be a competitive inhibitor of buttermilk xanthine oxidase with a Ki of 0.12 μM. elsevierpure.com

Kinase Interaction Studies (e.g., EGFR, HSP90, Katanin, CDK)

Kinases are a large family of enzymes that play central roles in cellular signaling, and their dysregulation is often implicated in diseases like cancer. Purine analogs are a well-established class of kinase inhibitors due to their structural similarity to the endogenous ligand ATP. While the purine scaffold is a common feature in many developed kinase inhibitors, specific interaction studies of this compound with kinases such as EGFR, HSP90, Katanin, or CDK are not sufficiently documented in publicly accessible research to provide detailed binding characteristics or inhibition constants.

Adenosine (B11128) Receptor (A1, A2) and VEGF-R1 Engagement

Adenosine receptors (A1, A2A, A2B, A3) are G protein-coupled receptors that mediate the diverse physiological effects of adenosine. nih.gov They are involved in processes ranging from neurotransmission to angiogenesis. nih.gov Similarly, Vascular Endothelial Growth Factor Receptor 1 (VEGF-R1) is a key player in the development of new blood vessels. Activation of the A1 adenosine receptor has been shown to promote angiogenesis and stimulate the release of VEGF. nih.gov Furthermore, agonists of A2A receptors can also stimulate increased expression of VEGF. nih.gov Although theoretical studies have explored the interaction of various purine derivatives with adenosine receptors and VEGF-R1, specific experimental data on the engagement of this compound with these receptors is limited.

Allosteric Modulation and Binding Site Characterization

Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, altering the receptor's response to its endogenous ligand. nih.gov This can result in positive (PAM), negative (NAM), or neutral modulation. nih.gov This mechanism offers the potential for greater target selectivity and safety in drug development. nih.gov While allosteric modulation has been identified for various receptors, including G protein-coupled receptors, there is currently no specific evidence in the researched literature to suggest that this compound functions as an allosteric modulator at the receptors discussed, nor are its specific allosteric binding sites characterized.

Intermolecular Hydrogen Bonding and Stacking Interactions

The non-covalent interactions of this compound, particularly hydrogen bonding and π-π stacking, are fundamental to its recognition by and binding to biological macromolecules.

The purine ring system, being aromatic, readily participates in π-π stacking interactions. These interactions are crucial for stabilizing the structure of DNA and for the binding of ligands to protein active sites. nih.govmdpi.com Studies on 9-methyladenine have shown that the presence of NH and carbonyl groups leads to the strongest stacking interactions. nih.gov The stability of these interactions is sensitive to the relative orientation of the interacting rings and the distribution of heteroatoms. nih.gov

Hydrogen bonding is another critical interaction for purine derivatives. The amino group and nitrogen atoms in the purine ring of this compound can act as hydrogen bond donors and acceptors. The stability of hydrogen-bonded complexes depends significantly on the number of intermolecular H-bonds and the pattern of donors and acceptors. nih.gov For instance, the interaction between adenine (B156593) and thymine in DNA is a classic example of specific hydrogen bonding patterns. researchgate.net The presence of water can influence these interactions, sometimes leading to an anti-cooperativity effect that weakens both hydrogen bonding and π-π stacking. rsc.org

| Interaction Type | Key Moieties Involved | Significance in Biological Systems |

| π-π Stacking | Purine aromatic ring system | Stabilization of DNA/RNA structures, ligand binding in enzyme active sites. mdpi.com |

| Hydrogen Bonding | Amino group (donor), Ring Nitrogens (acceptors) | Specificity in base pairing, ligand-receptor recognition. nih.govresearchgate.net |

| Hydrophobic Interactions | Methyl groups | Contribution to binding affinity within hydrophobic pockets of proteins. |

Watson-Crick and Hoogsteen Base Pairing Analogues

Classical Watson-Crick and Hoogsteen base pairings are fundamental to nucleic acid structure and recognition, relying on specific hydrogen bond donor and acceptor patterns. chemistrytalk.org In adenine, the N1 position acts as a hydrogen bond acceptor and the amino group at C6 acts as a donor for pairing with thymine or uracil. For Hoogsteen pairing, the N7 atom is the acceptor. chemistrytalk.orgwikipedia.org

The structure of this compound, however, precludes the formation of these canonical base pairs. The methylation at the N3 position and the resulting permanent positive charge fundamentally alter the electronic and steric properties of the purine ring. The N3 position is not available for hydrogen bonding, and the N1 position, a key participant in Watson-Crick pairing, is sterically hindered and its basicity is dramatically reduced. researchgate.net Consequently, the molecule cannot form a standard Watson-Crick pair.

| Compound | N1 Position Status | N3 Position Status | N6-Amino Group Status | N7 Position Status | Watson-Crick Pairing Potential | Hoogsteen Pairing Potential |

|---|---|---|---|---|---|---|

| Adenine | H-bond Acceptor | Uninvolved | H-bond Donor | H-bond Acceptor | Yes | Yes |

| This compound | Blocked/Reduced Basicity | Methylated (Blocked) | H-bond Donor | H-bond Acceptor (Altered) | No | Unlikely/Altered |

π-π Stacking Interactions with Aromatic Residues

Aromatic stacking is a significant non-covalent force that contributes to the stability of protein-ligand complexes. nih.gov These interactions arise from the attractive forces between the π-electron clouds of aromatic systems. The purine ring of this compound is an aromatic system capable of engaging in π-π stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan. nih.govresearchgate.net

These stacking interactions are critical for the specific recognition of nucleotides and their analogues in the binding pockets of proteins. nih.gov The stability of such interactions depends on factors like the size of the aromatic system, polarity, and electrostatic effects. Experimental studies on dangling nucleotides have shown that purines like adenine generally exhibit stronger stacking abilities than smaller pyrimidines. nih.gov The permanent positive charge on the this compound ring could further enhance these interactions through favorable cation-π interactions, where the positive charge interacts with the electron-rich face of an aromatic amino acid residue. This combination of π-π and cation-π stacking can lead to high-affinity binding within a suitably shaped hydrophobic pocket. researchgate.net

| Compound | Type | Relative Stacking Strength |

|---|---|---|

| Benzene | Nonpolar Aromatic | Moderate |

| Thymine | Pyrimidine (B1678525) | Low |

| Adenine | Purine | High |

| Naphthalene | Polycyclic Aromatic | Very High |

| This compound | Cationic Purine | Predicted High (π-π + Cation-π) |

Structure-Molecular Recognition Relationships (SMRR)

Impact of Substituent Modifications on Binding Affinity and Selectivity

Substituent modifications, particularly methylation, on the purine ring have profound effects on binding affinity and selectivity. The methylation at N3 and N9 in this compound serves several roles. Firstly, it blocks key hydrogen bonding positions, as discussed previously. This prevents interactions with targets that recognize the Watson-Crick face of adenine, thereby imparting selectivity. nih.gov

Secondly, the methyl groups add steric bulk, which requires a complementary binding pocket for high-affinity interaction. A target that binds adenine may not accommodate the dimethylated analogue, leading to selectivity. Conversely, a pocket with specific hydrophobic sub-pockets that fit the methyl groups could show enhanced affinity for the modified compound.

Thirdly, the N3-methylation creates a permanent positive charge, fundamentally changing the compound from a neutral molecule to a cation. This introduces strong electrostatic interactions (ion-ion or ion-dipole) as a primary driver of binding, which can significantly increase affinity for targets with negatively charged residues (e.g., aspartate, glutamate) in their binding sites. The loss of basicity at other nitrogen atoms also alters the molecule's protonation state and potential for hydrogen bonding. researchgate.net

Conformational Requirements for Molecular Recognition

Effective recognition requires a target pocket that can accommodate the planar purine core and its exocyclic amino and methyl groups without steric clashes. Furthermore, the positioning of charged or polar functional groups within the binding site must be optimal to form favorable electrostatic and hydrogen-bonding interactions with the ligand. For instance, a negatively charged residue aligned to interact with the cationic purine ring, coupled with aromatic residues positioned for π-stacking, would represent a conformationally and chemically favorable recognition site.

Mechanistic Insights into Molecular Target Engagement

Understanding how this compound engages its molecular targets requires detailed mechanistic studies, such as enzyme kinetics.

Enzyme Kinetic Studies (e.g., inhibition type)

While specific enzyme kinetic studies for this compound are not extensively reported in the literature, its structure as a purine analogue suggests it could act as an inhibitor for enzymes that utilize purine substrates (e.g., ATP, GTP, adenosine). fpnotebook.com Enzyme kinetic studies are crucial for elucidating the mechanism of such inhibition. whiterose.ac.uk

For example, if this compound were to inhibit an ATP-dependent kinase, kinetic analysis could determine the type of inhibition.

Competitive Inhibition : If the compound binds to the same active site as ATP, it would be a competitive inhibitor. This would be observed as an increase in the apparent Michaelis constant (Kₘ) with no change in the maximum velocity (Vₘₐₓ) of the reaction.

Non-competitive Inhibition : If it binds to an allosteric site, it could act as a non-competitive inhibitor, resulting in a decrease in Vₘₐₓ with no change in Kₘ.

Uncompetitive or Mixed Inhibition : Other, more complex mechanisms are also possible, each yielding a characteristic pattern of changes in Kₘ and Vₘₐₓ.

These studies provide quantitative measures of inhibitor potency, such as the inhibition constant (Kᵢ), and offer critical insights into how the compound engages with its target enzyme, guiding further structural and functional investigations. libretexts.org

| Inhibitor Concentration [I] | Apparent Kₘ (μM) | Apparent Vₘₐₓ (μmol/min) | Inferred Inhibition Type |

|---|---|---|---|

| 0 (Control) | 10 | 100 | N/A |

| 1x Kᵢ | 20 | 100 | Competitive |

| 1x Kᵢ | 10 | 50 | Non-competitive |

| 1x Kᵢ | 20 | 50 | Mixed |

Molecular Basis for Specificity and Selectivity

A comprehensive review of available scientific literature did not yield specific studies that have investigated the molecular basis for the specificity and selectivity of this compound for any particular biological macromolecule. Research into the binding profiles of purine analogs often involves techniques such as X-ray crystallography, NMR spectroscopy, and computational docking studies to identify key interactions with target proteins or nucleic acids. However, no such specific data for this compound could be retrieved.

In the absence of direct research, any discussion on its specificity and selectivity would be speculative and fall outside the scope of this strictly fact-based article. The precise interactions, such as hydrogen bonding, hydrophobic interactions, and electrostatic forces that would govern its binding to a potential biological target, have not been documented.

Detailed research findings, including binding constants (K_d), inhibition constants (K_i), or IC50 values, which are crucial for understanding the potency and selectivity of a compound, are not available for this compound. Therefore, data tables illustrating these parameters cannot be constructed.

Future research, potentially employing high-throughput screening, molecular modeling, and structural biology techniques, would be necessary to map the interaction landscape of this compound and to understand the molecular determinants of its binding specificity and selectivity for any identified biological targets.

Analytical Methodologies for Detection and Quantification

Chromatographic Methods for Quantification in Complex Matrices

Chromatographic techniques are paramount for separating the analyte of interest from other components in a mixture, allowing for precise quantification. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the cornerstones of this approach. nih.govnih.gov

For the quantification of methylated purines, the coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard, offering exceptional sensitivity and specificity. researchgate.netsemanticscholar.org The development of a robust LC-MS/MS method for 6-Amino-3,9-dimethyl-9H-purin-3-ium would involve several key steps.

First, the chromatographic separation must be optimized. Due to the polar nature of many purine (B94841) derivatives, hydrophilic interaction liquid chromatography (HILIC) is often employed. researchgate.netresearchgate.net HILIC columns use a polar stationary phase with a mobile phase gradient typically starting with a high percentage of an organic solvent (like acetonitrile) and transitioning to a higher percentage of an aqueous buffer (such as ammonium (B1175870) formate). researchgate.netresearchgate.net Alternatively, reversed-phase (RP) chromatography using a C18 column can be effective, often with ion-pairing agents or specific buffer systems to improve retention and peak shape. nih.govacs.org

Second, the mass spectrometer parameters must be tuned for the specific compound. This is typically done using electrospray ionization (ESI) in the positive ion mode, as the purine structure is readily protonated. researchgate.net For quantification, the multiple reaction monitoring (MRM) mode is used. In MRM, a specific precursor ion (the protonated molecular ion of the compound) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from co-eluting matrix components. researchgate.net Studies on related N6,N6-dimethyladenine compounds show that methylation can influence the fragmentation patterns. nih.govasm.orgresearchgate.net

Below is a table summarizing typical parameters used in LC-MS/MS methods for the analysis of related methylated purines.

| Parameter | Typical Setting | Rationale |

| Chromatography Mode | HILIC or Reversed-Phase (C18) | Chosen based on analyte polarity and matrix complexity. HILIC is often preferred for polar purines. nih.govresearchgate.net |

| Mobile Phase A | Aqueous buffer (e.g., 10 mM Ammonium Formate (B1220265), pH 4.0) | Provides protons for ionization and controls pH for consistent retention. researchgate.net |

| Mobile Phase B | Organic Solvent (e.g., Acetonitrile) | Used to elute compounds from the column in a gradient. acs.org |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Purines contain basic nitrogen atoms that are easily protonated. researchgate.net |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring a specific precursor-product ion transition. researchgate.net |

| Internal Standard | Stable Isotope-Labeled (SIL) Analog | A SIL version of the analyte is the ideal internal standard to correct for matrix effects and variations in instrument response. researchgate.net |

Once an LC-MS/MS method is developed, it must be rigorously validated to ensure its performance is reliable and reproducible, often following guidelines from regulatory bodies like the US Food and Drug Administration (FDA) or the European Medicines Agency (EMA). nih.govmdpi.com

Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is confirmed by analyzing blank matrix samples to ensure no interfering peaks are present at the retention time of the analyte. mdpi.com

Linearity and Range: The method should produce results that are directly proportional to the concentration of the analyte over a specified range. This is assessed by analyzing calibration standards at several concentration levels and performing a linear regression analysis. A correlation coefficient (r²) greater than 0.99 is typically required. nih.gov

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte in a sample that can be determined with acceptable precision and accuracy. nih.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. Both are assessed by analyzing quality control (QC) samples at multiple concentration levels on the same day (intra-day) and on different days (inter-day). nih.govmdpi.com Generally, the mean accuracy should be within ±15% (±20% at the LLOQ), and the precision (expressed as the relative standard deviation, RSD) should not exceed 15% (20% at the LLOQ). mdpi.com

Recovery: The efficiency of the analyte extraction process from the complex matrix. It is determined by comparing the analytical response of an analyte spiked into a sample before extraction with the response of a sample spiked after extraction. mdpi.com

Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term bench-top storage).

The table below presents example validation results for the HPLC analysis of purine derivatives, illustrating the performance metrics expected from a validated method. researchgate.net

| Validation Parameter | Allantoin | Uric Acid | Xanthine (B1682287) | Hypoxanthine (B114508) |

| Linearity Range (µg/mL) | 0.78–50 | 0.78–50 | 0.78–50 | 0.78–50 |

| Correlation Coefficient (r²) | >0.999 | >0.999 | >0.999 | >0.999 |

| LOD (µg/mL) | 0.23 | 0.74 | 0.09 | 0.12 |

| LOQ (µg/mL) | 0.70 | 2.24 | 0.27 | 0.36 |

| Intra-day Precision (RSD%) | <4.48% | <4.48% | <4.48% | <4.48% |

| Accuracy (%) | 95.34–104.47% | 95.34–104.47% | 95.34–104.47% | 95.34–104.47% |

Advanced Thermal Analytical Techniques (e.g., TG-DTA) for Compound Characterization

Advanced thermal analytical techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are powerful tools for characterizing the physicochemical properties of solid materials like this compound. These methods provide information on thermal stability, decomposition pathways, and phase transitions. researchgate.netresearchgate.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. researchgate.net As the sample is heated, it may lose mass due to processes like dehydration (loss of water molecules) or decomposition. The resulting TGA curve plots mass percentage against temperature, with each step in the curve representing a specific mass loss event. This can reveal, for example, whether the compound is a hydrate (B1144303) and at what temperature it begins to decompose. mdpi.com

Differential Thermal Analysis (DTA) measures the temperature difference between the sample and an inert reference material as they are subjected to the same heating program. researchgate.net This reveals whether a process is exothermic (releases heat, e.g., crystallization, some decompositions) or endothermic (absorbs heat, e.g., melting, boiling, other decompositions). The DTA curve plots this temperature difference against temperature, showing peaks that correspond to these thermal events.

Together, TG-DTA provides a detailed profile of the compound's thermal behavior. Studies on adenine (B156593) and other purine complexes show multi-step decomposition processes, often starting with the loss of hydrated water molecules at lower temperatures (around 100-350 °C), followed by the decomposition of the organic ligand at higher temperatures. researchgate.netmdpi.com This information is vital for understanding the compound's stability and for quality control purposes.

The table below shows generalized thermal decomposition data for metal complexes of adenine, indicating the types of information that can be gleaned from TGA. mdpi.com

| Compound | Temperature Range (°C) | Mass Loss (%) | Attributed Process |

| Fe(Ad) Complex | 100 - 350 | Varies | Loss of hydrated water |

| 400 - 500 | Varies | Loss of coordinated adenine | |

| Cu(Ad) Complex | 100 - 350 | Varies | Loss of hydrated water |

| 400 - 500 | Varies | Loss of coordinated adenine | |

| Ni(Ad) Complex | 100 - 350 | Varies | Loss of hydrated water |

| 400 - 500 | Varies | Loss of coordinated adenine |

Biosynthetic and Metabolic Pathways Mechanistic Biochemical Studies

De Novo Purine (B94841) Biosynthesis: Mechanistic Implications for Analogue Integration

The de novo synthesis pathway is a highly conserved, energy-intensive process that constructs the purine ring from simple molecular precursors. nih.govbioglyco.com This pathway involves a series of ten enzymatic steps to convert a sugar-phosphate precursor into the first purine nucleotide, inosine (B1671953) monophosphate (IMP). nih.govprolekare.cz From IMP, the pathway branches to produce adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). youtube.comwpmucdn.com

The integration of a purine analogue like 6-Amino-3,9-dimethyl-9H-purin-3-ium into this pathway is unlikely to occur through direct incorporation into the growing purine ring, as the pathway builds the ring system step-by-step onto the ribose-5-phosphate (B1218738) scaffold. However, the compound could potentially exert influence through feedback inhibition mechanisms. The final products of the pathway, AMP and GMP, regulate the activity of key enzymes, particularly the first committed step. rutgers.edu A structural mimic, depending on its cellular concentration and affinity for enzyme regulatory sites, might interfere with this delicate balance.

Role of Phosphoribosyl Pyrophosphate (PRPP) in Initiation

The de novo purine biosynthesis pathway is initiated with the activated sugar 5-phosphoribosyl-1-pyrophosphate (PRPP). utah.eduyoutube.com PRPP is synthesized from ribose-5-phosphate, a product of the pentose (B10789219) phosphate (B84403) pathway, and ATP by the enzyme PRPP synthetase. libretexts.orgnih.gov PRPP serves as the scaffold upon which the purine ring is assembled and is a critical substrate for numerous biosynthetic pathways, including the synthesis of purines, pyrimidines, and certain amino acids. asm.orgnih.gov

The first committed and rate-limiting step of de novo purine synthesis is the conversion of PRPP to 5-phosphoribosyl-1-amine, catalyzed by amidophosphoribosyltransferase (ATase or PRAT). nih.gov This enzyme transfers the amido group from glutamine to PRPP. youtube.com The availability of PRPP is a key determinant of the rate of purine synthesis. nih.gov Therefore, any compound that affects the cellular pool of PRPP can indirectly influence the entire pathway. While there is no direct evidence, if this compound were to be recognized by salvage pathway enzymes, it could compete for PRPP, thereby reducing its availability for de novo synthesis.

Enzymatic Steps and Intermediate Products

Following the initial formation of 5-phosphoribosyl-1-amine, the pathway proceeds through nine additional steps to yield IMP. In higher organisms, these reactions are catalyzed by six enzymes, some of which are multifunctional. nih.govprolekare.cz The sequence involves the sequential addition of atoms from glycine (B1666218), formate (B1220265) (via a tetrahydrofolate carrier), glutamine, aspartate, and carbon dioxide. youtube.comlibretexts.org

The central precursor, IMP, serves as a branch point. It can be converted to AMP in a two-step process that requires GTP and aspartate, or to GMP through a two-step, ATP-dependent pathway that involves an oxidation step followed by the addition of an amino group from glutamine. wpmucdn.comabuad.edu.ng This intricate design allows for the balanced production of adenine (B156593) and guanine (B1146940) nucleotides. libretexts.org

Table 1: Enzymatic Steps of De Novo Purine Biosynthesis (PRPP to IMP)

| Step | Enzyme | Function |

|---|---|---|

| 1 | Amidophosphoribosyltransferase (PRAT/ATase) | Catalyzes the committed step: conversion of PRPP to 5-phosphoribosyl-1-amine. nih.gov |

| 2 | Glycinamide ribonucleotide (GAR) synthetase | Adds a glycine molecule to form GAR. nih.gov |

| 3 | GAR transformylase | Formylates the glycine amino group to produce formylglycinamide ribonucleotide (FGAR). prolekare.cz |

| 4 | FGAR amidotransferase | Adds an amino group from glutamine to create formylglycinamidine ribonucleotide (FGAM). youtube.com |

| 5 | AIR synthetase (FGAM cyclase) | Closes the imidazole (B134444) ring to form 5-aminoimidazole ribonucleotide (AIR). prolekare.cz |

| 6 | AIR carboxylase | Adds a carboxyl group to the imidazole ring, forming carboxyaminoimidazole ribonucleotide (CAIR). nih.gov |

| 7 | SAICAR synthetase | Adds an aspartate molecule to form 5-aminoimidazole-4-(N-succinylocarboxamide) ribonucleotide (SAICAR). prolekare.cz |

| 8 | Adenylosuccinate lyase (ADSL) | Removes fumarate (B1241708) from SAICAR to yield 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR). prolekare.cz |

| 9 | AICAR transformylase | Adds a second formyl group to create 5-formamidoimidazole-4-carboxamide ribonucleotide (FAICAR). researchgate.net |

| 10 | IMP cyclohydrolase | Closes the second ring to form the final product, inosine monophosphate (IMP). youtube.com |

Origin of Atoms within the Purine Ring

The dual-ring structure of the purine molecule is assembled from various small molecule precursors. Through elegant isotopic labeling experiments, the metabolic source of each atom in the purine ring has been determined. utah.eduvaia.com This assembly highlights the integration of amino acid and one-carbon metabolism with nucleotide synthesis.

Table 2: Metabolic Sources of Purine Ring Atoms

| Atom(s) | Source Molecule |

|---|---|

| N1 | Aspartate |

| C2 | Formate (from N¹⁰-formyl-tetrahydrofolate) |

| N3 | Glutamine |

| C4 | Glycine |

| C5 | Glycine |

| C6 | Carbon Dioxide (CO₂) |

| N7 | Glycine |

| C8 | Formate (from N¹⁰-formyl-tetrahydrofolate) |

| N9 | Glutamine |

Source: utah.eduvaia.comresearchgate.net

Purine Salvage Pathways: Analogues as Substrates or Inhibitors

In contrast to the energy-demanding de novo pathway, purine salvage pathways recycle pre-formed purine bases and nucleosides from the diet or from the breakdown of nucleic acids. nih.govnih.gov These pathways are significantly more energy-efficient. bioglyco.com The two primary enzymes in the mammalian purine salvage pathway are:

Hypoxanthine-guanine phosphoribosyltransferase (HPRT): Salvages hypoxanthine (B114508) and guanine. nih.gov

Adenine phosphoribosyltransferase (APRT): Salvages adenine. wpmucdn.com

Both enzymes catalyze the transfer of a ribose-5-phosphate group from PRPP to the purine base, forming the corresponding nucleotide (IMP, GMP, or AMP). bioglyco.comnih.gov

A methylated purine such as this compound, which is a derivative of adenine, would be a candidate for interaction with the APRT enzyme. If it is recognized as a substrate, it could be converted into a nucleotide analogue. This analogue could then potentially be further phosphorylated and incorporated into nucleic acids, leading to chain termination or altered genetic expression. Alternatively, if the compound acts as an inhibitor of APRT or HPRT, it would block the recycling of natural purines, forcing cells to rely more heavily on the de novo pathway. nih.gov The presence of methyl groups at the N3 and N9 positions, which are involved in hydrogen bonding and interactions with the ribose moiety, may sterically hinder its ability to fit into the active site of these enzymes.

Enzyme Activity Assays within Purine Metabolic Pathways